4'-Methyl-4-nitrostilbene
Overview
Description
4’-Methyl-4-nitrostilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structure. Stilbenes and their derivatives have gained significant attention due to their diverse applications in pharmaceutical and material chemistry.
Preparation Methods
The synthesis of 4’-Methyl-4-nitrostilbene typically involves the Wittig or Horner–Wadsworth–Emmons olefination reactions. These methods are preferred due to their efficiency in forming the stilbene scaffold. The reaction conditions often involve the use of phosphonium salts or phosphonates, which react with aldehydes under basic conditions to yield the desired stilbene derivative . Industrial production methods may employ microreactor technology to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
4’-Methyl-4-nitrostilbene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts.
Scientific Research Applications
4’-Methyl-4-nitrostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research has explored its potential use in developing new therapeutic agents due to its ability to interact with biological targets.
Industry: It is used in the production of materials with nonlinear optical properties, which are important in optoelectronics and photonics
Mechanism of Action
The mechanism of action of 4’-Methyl-4-nitrostilbene involves its interaction with molecular targets through various pathways. For instance, its nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The compound’s ability to undergo photoisomerization also plays a role in its biological and material applications .
Comparison with Similar Compounds
4’-Methyl-4-nitrostilbene can be compared with other stilbene derivatives such as:
4-Methoxy-4’-nitrostilbene: Known for its nonlinear optical properties.
4-(N,N-Dimethylamino)-4’-nitrostilbene: Exhibits strong electron-donating and electron-accepting properties, making it useful in photophysical studies.
Properties
IUPAC Name |
1-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(11-9-14)16(17)18/h2-11H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLCQJBQYBLHV-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030943 | |
Record name | (E)-1-Methyl-4-(2-(4-nitrophenyl)ethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24325-70-0, 7560-35-2 | |
Record name | 1-Methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24325-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-4-(2-(4-nitrophenyl)ethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-4-(2-(4-nitrophenyl)ethenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024325700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC338462 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-1-Methyl-4-(2-(4-nitrophenyl)ethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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